A Technical Guide to the In Vitro Mechanistic Elucidation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone
A Technical Guide to the In Vitro Mechanistic Elucidation of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone
Introduction
Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is a novel chemical entity featuring a synthetically tractable scaffold. The azetidinone (β-lactam) ring is a privileged structure in medicinal chemistry, known for a wide range of biological activities including antibacterial, enzyme inhibition, and anticancer effects[1][2][3]. The incorporation of a fluorinated piperidine moiety suggests potential for modulation of central nervous system (CNS) targets, as this group can enhance metabolic stability and binding affinity.
Given the absence of published data on this specific compound, this technical guide provides a comprehensive, field-proven framework for the systematic in vitro characterization of its mechanism of action. As a starting hypothesis, based on structural similarities to known CNS-active agents, we will focus on its potential activity as a muscarinic acetylcholine receptor (mAChR) modulator. However, the initial steps are designed to be broad, ensuring an unbiased initial assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Part 1: Primary Target Identification via Broad Panel Screening
Expertise & Experience: The Rationale for Broad Screening
Before dedicating resources to a specific target class, an unbiased, broad-based screening approach is essential to de-risk the project and uncover unexpected activities. A competitive radioligand binding assay panel against a wide range of CNS targets (GPCRs, ion channels, transporters) provides a rapid and cost-effective method to identify the most promising primary targets. This initial screen will dictate the subsequent, more focused mechanistic studies.
Trustworthiness: Self-Validating Protocol for Radioligand Binding
The following protocol is designed to be self-validating by including appropriate controls and standards, ensuring the reliability of the generated data.
Experimental Protocol: Competitive Radioligand Binding Assay
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Membrane Preparation : Utilize commercially available or in-house prepared cell membranes from cell lines recombinantly expressing the target receptors of interest (e.g., M1-M5, D1-D5, 5-HT subtypes, etc.).[4]
-
Assay Buffer Preparation : Prepare a binding buffer specific to the receptor target. This typically includes a buffer salt (e.g., Tris-HCl, HEPES), divalent cations (e.g., MgCl2), and protease inhibitors.
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Compound Dilution : Prepare a serial dilution of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone, typically from 10 mM down to 10 pM in the appropriate assay buffer.
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Assay Plate Setup :
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Total Binding Wells : Add membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for pan-muscarinic screening), and assay buffer.[5]
-
Non-Specific Binding (NSB) Wells : Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor ligand (e.g., atropine for muscarinic receptors) to saturate all specific binding sites.
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Test Compound Wells : Add membrane preparation, radioligand, and the corresponding dilution of the test compound.
-
-
Incubation : Incubate the assay plates at a specified temperature (e.g., 27°C) for a duration sufficient to reach binding equilibrium (e.g., 120 minutes).[5]
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Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.
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Scintillation Counting : Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
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Data Analysis :
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Determine the percent inhibition of specific binding for each concentration of the test compound.
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Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant).
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Data Presentation: Initial Target Affinity Profile
| Target | Radioligand | Ki (nM) for Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone |
| Muscarinic (Pan) | [3H]-NMS | Experimental Value |
| Dopamine D2 | [3H]-Spiperone | Experimental Value |
| Serotonin 5-HT2A | [3H]-Ketanserin | Experimental Value |
| Adrenergic α1 | [3H]-Prazosin | Experimental Value |
| Opioid μ | [3H]-DAMGO | Experimental Value |
| ... (additional targets) | ... | ... |
Mandatory Visualization: Target Identification Workflow
Caption: Workflow for target identification and functional characterization.
Part 2: In-Depth Functional Characterization at Muscarinic Receptors
Expertise & Experience: Moving Beyond Binding to Function
Assuming the initial screen reveals significant affinity for muscarinic receptors, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an allosteric modulator? Does it show selectivity for any of the five muscarinic subtypes (M1-M5)? Answering these questions is paramount for predicting its potential therapeutic effects and side-effect profile.[6][7]
Trustworthiness: Validated Protocols for Functional Activity
The following protocols for calcium mobilization and cAMP modulation are industry-standard methods for characterizing GPCR-ligand interactions.
Experimental Protocol: Calcium Mobilization Assay (for M1, M3, M5 Receptors)
M1, M3, and M5 receptors couple through the Gq/11 pathway, leading to an increase in intracellular calcium upon activation.[8]
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Cell Culture : Plate cells expressing the individual human M1, M3, or M5 receptor subtypes in black-walled, clear-bottom 96- or 384-well plates and grow to near confluence.
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Dye Loading : Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. Often, probenecid is included to prevent dye leakage from the cells.[8]
-
Cell Staining : Remove the cell culture medium and add the dye solution to the cells. Incubate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved into its active form.
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Compound Addition :
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Agonist Mode : Add serial dilutions of Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone to the wells.
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Antagonist Mode : Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes before adding a known M1/M3/M5 agonist (e.g., acetylcholine or carbachol) at its EC80 concentration.
-
-
Fluorescence Reading : Measure the fluorescence intensity before and after compound addition using a plate reader equipped for fluorescence detection (e.g., FLIPR or FlexStation). The change in fluorescence is proportional to the increase in intracellular calcium.[8]
-
Data Analysis :
-
Agonist : Plot the change in fluorescence against the log concentration of the test compound to generate a concentration-response curve and calculate the EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
Antagonist : Plot the inhibition of the agonist response against the log concentration of the test compound to calculate the IC50.
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Mandatory Visualization: Muscarinic Receptor Signaling Pathways
Caption: Simplified G-protein signaling pathways for muscarinic receptors.
Data Presentation: Functional Activity Summary
| Receptor Subtype | Assay Type | Activity | Potency (EC50/IC50, nM) | Efficacy (% of ACh) |
| M1 | Calcium Mobilization | e.g., Agonist | Experimental Value | Experimental Value |
| M2 | cAMP Inhibition | e.g., Antagonist | Experimental Value | N/A |
| M3 | Calcium Mobilization | e.g., Partial Agonist | Experimental Value | Experimental Value |
| M4 | cAMP Inhibition | e.g., No Activity | >10,000 | N/A |
| M5 | Calcium Mobilization | e.g., Agonist | Experimental Value | Experimental Value |
Part 3: Elucidating the Mode of Action
Expertise & Experience: Orthosteric vs. Allosteric Interactions
Determining whether a compound binds to the same site as the endogenous ligand (orthosteric) or to a distinct, secondary site (allosteric) is crucial. Allosteric modulators offer potential for greater subtype selectivity and a more nuanced physiological effect compared to orthosteric ligands, making them highly attractive therapeutic candidates.[9]
Experimental Protocol: Schild Analysis for Competitive Antagonism
To determine if antagonism is competitive (i.e., orthosteric and reversible), a Schild analysis is performed.
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Generate a full concentration-response curve for a standard agonist (e.g., acetylcholine) in the functional assay (e.g., calcium mobilization for M1).
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Repeat the agonist concentration-response curve in the presence of several fixed concentrations of the antagonist (Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone).
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Data Analysis : Competitive antagonists will cause a parallel rightward shift in the agonist's concentration-response curve with no change in the maximum response. The dose ratio (ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist.
Mandatory Visualization: Orthosteric vs. Allosteric Binding
Caption: Binding modes at a G-protein coupled receptor.
Conclusion
This technical guide outlines a rigorous, multi-step process for the in vitro mechanistic characterization of the novel compound Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone. By beginning with a broad, unbiased screen and progressing through detailed functional and mode-of-action studies, researchers can build a comprehensive pharmacological profile of this entity. The protocols and workflows described herein represent a robust and validated approach to early-stage drug discovery, providing the critical data necessary to make informed decisions about the continued development of this and other novel chemical scaffolds.
References
- Benchchem. (n.d.). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols.
- Casey, J. R., et al. (2010). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules.
-
Pulido-Rios, M. T., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology. Retrieved from [Link]
- Springer Protocols. (2015). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy.
-
ResearchGate. (n.d.). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Retrieved from [Link]
-
Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Retrieved from [Link]
- Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.
-
Hargreaves, A. C., et al. (2020). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Liu, F., et al. (2008). ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[8][10][11]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
- Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
- Takeda Pharmaceutical Company. (n.d.). Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain.
- ChemRadar. (n.d.). Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone CAS#1896965-77-7.
-
ResearchGate. (2022). Synthesis and in silico study of new azetidinones against non-small cell lung cancer by EGFR inhibition. Retrieved from [Link]
-
Al-Achkar, G., et al. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Pharmaceuticals. Retrieved from [Link]
-
Contreras-Puentes, N., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of azetidinone. Retrieved from [Link]
-
Agatonovic-Kustrin, S., et al. (2014). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules. Retrieved from [Link]
- F1000Research. (2023). In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activ.
- SlideShare. (2021). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
